

## BI-4464: A Technical Guide to a Selective FAK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of cell adhesion, proliferation, migration, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. **BI-4464** is a highly selective, ATP-competitive inhibitor of FAK. This technical guide provides a comprehensive overview of **BI-4464**, including its mechanism of action, biochemical and cellular activity, and its use as a chemical tool for studying FAK biology. While extensive in vivo efficacy and pharmacokinetic data for **BI-4464** are not readily available in the public domain, this guide also presents data for its close and structurally related analogue, BI 853520, to provide context for potential in vivo applications.

# Core Data Summary Biochemical and Cellular Activity of BI-4464



| Parameter                     | Value   | Cell Line/Assay<br>Condition                                                                                                                                 | Source |
|-------------------------------|---------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IC50 (FAK)                    | 17 nM   | Cell-free kinase assay                                                                                                                                       | [1][2] |
| pIC50 (Cell<br>Proliferation) | ~5      | Human Hepatocellular<br>Carcinoma (HCC) cell<br>lines (SNU387, HUH-<br>1, Hep3B2.1-7,<br>HepG2, SK-Hep-1<br>HLF, SNU-398,<br>HUCCT1, HLE, HuH-<br>7, SNU423) | [1][3] |
| IC50 (Cell Viability)         | ~0.9 μM | Human Umbilical Vein<br>Endothelial Cells<br>(HUVECs) treated<br>with Ebola Virus-like<br>particles                                                          | [1]    |

## Preclinical Data for the Structurally Related FAK Inhibitor BI 853520

Disclaimer: The following data is for BI 853520, a close analogue of **BI-4464**. This information is provided for comparative purposes, as detailed in vivo and pharmacokinetic data for **BI-4464** is not publicly available.



| Parameter                                         | Value                    | Cell Line/Model                                | Source       |
|---------------------------------------------------|--------------------------|------------------------------------------------|--------------|
| IC50 (FAK<br>Autophosphorylation)                 | 1 nmol/L                 | PC-3 (Prostate<br>Carcinoma)                   | [4][5]       |
| EC50 (Anchorage-<br>Independent<br>Proliferation) | 3 nmol/L                 | PC-3 (Prostate<br>Carcinoma)                   | [4][5]       |
| In Vivo Efficacy<br>(Tumor Growth<br>Inhibition)  | >100% (some regressions) | PC-3 Xenograft Model<br>(50 mg/kg, oral daily) | [4][5][6][7] |
| Oral Bioavailability                              | High                     | Mice                                           | [4][5][6][7] |
| Half-life                                         | Long                     | Mice                                           | [4][5][6][7] |

# Signaling Pathways and Experimental Workflows FAK Signaling Pathway





Click to download full resolution via product page

Caption: FAK signaling pathway and the inhibitory action of BI-4464.

## **Experimental Workflow for Evaluating a FAK Inhibitor**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20230103007A1 Combination therapy for treating abnormal cell growth Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-4464: A Technical Guide to a Selective FAK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605351#bi-4464-as-a-selective-fak-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com